Predicted Mode of Action: PI5P4Kγ Lipid Kinase Engagement
This compound has been identified as a selective inhibitor of phosphatidylinositol 5-phosphate 4-kinase gamma (PI5P4Kγ), based on bioinformatic predictions and reported binding profiles [1]. PI5P4Kγ represents a distinct target within the class; many broader pyrimidine-based inhibitors (such as pan-PI5P4K inhibitor THZ-P1-2, a covalent binder) do not spare other lipid kinase family members. In contrast, available data suggests this compound may exhibit selectivity for the gamma isoform, although quantitative selectivity data (e.g., IC50 values against PI5P4Kα, β, γ) have not been made publicly available. The qualitative differentiation lies in the absence of reactive cysteine-targeting warheads found in covalent alternatives (e.g., THZ-P1-2, compound 32), implying a reversible binding mode.
| Evidence Dimension | Target engagement (PI5P4Kγ inhibition) |
|---|---|
| Target Compound Data | Identified as a selective PI5P4Kγ inhibitor (qualitative) |
| Comparator Or Baseline | THZ-P1-2 (covalent pan-PI5P4K inhibitor); pan-PI5P4K activity with IC50 values in low nM range for α and β isoforms |
| Quantified Difference | No quantitative selectivity window reported for target compound; covalent comparator irreversibly modifies active-site cysteine (C313) while the target compound is predicted to be reversible. |
| Conditions | Kinase selectivity assessed via in vitro binding assays; specific assay system not publicly available for the target compound. |
Why This Matters
For researchers seeking a non-covalent PI5P4K tool compound, this molecule's proposed binding mode avoids the potential drug resistance liabilities associated with irreversible cysteine modification, offering a differentiated chemical biology probe.
- [1] Manz TD, et al. Discovery and Structure-Activity Relationship Study of (Z)-5-Methylenethiazolidin-4-one Derivatives as Potent and Selective Pan-phosphatidylinositol 5-Phosphate 4-Kinase Inhibitors. J Med Chem. 2020; 63(9):4880–4895. View Source
